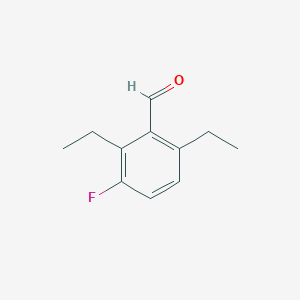

2,6-Diethyl-3-fluoro-benzaldehyde

Description

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

2,6-diethyl-3-fluorobenzaldehyde |

InChI |

InChI=1S/C11H13FO/c1-3-8-5-6-11(12)9(4-2)10(8)7-13/h5-7H,3-4H2,1-2H3 |

InChI Key |

CVRJJNDCXJFUQV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)F)CC)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,6-diethyl-3-fluoro-benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, applications, and physicochemical properties.

3-Chloro-2,6-difluorobenzaldehyde (CAS 190011-87-1)

- Substituents : Chlorine (3-position), fluorine (2,6-positions).

- Molecular Weight : ~176.5 g/mol (estimated).

- Key Properties: Electron-withdrawing chlorine and fluorine substituents deactivate the aromatic ring, reducing nucleophilic aromatic substitution reactivity compared to ethyl-substituted analogs. Application: Widely used as a high-purity (>97%) pharmaceutical intermediate .

- Comparison with Target Compound :

- The target’s ethyl groups introduce steric hindrance, which may slow reaction kinetics but improve metabolic stability in drug candidates.

- Chlorine’s stronger electron-withdrawing effect vs. fluorine could make 3-chloro-2,6-difluorobenzaldehyde less reactive in aldol condensations or Grignard additions compared to the target compound.

3-Ethoxy-2,6-difluorobenzaldehyde (CAS 1028263-18-4)

- Substituents : Ethoxy (3-position), fluorine (2,6-positions).

- Molecular Weight : ~186.1 g/mol (estimated).

- Enhanced lipophilicity compared to purely halogenated analogs. Application: Primarily utilized in R&D settings for specialty chemical synthesis .

- Comparison with Target Compound :

- The ethoxy group’s resonance effects contrast with the electron-withdrawing fluorine in the target compound, leading to divergent reactivity in oxidation or reduction reactions.

- Ethyl substituents in the target compound may confer greater steric shielding of the aldehyde group, reducing unwanted side reactions in multi-step syntheses.

2,6-Difluorobenzaldehyde (CAS 437-81-0)

- Substituents : Fluorine (2,6-positions).

- Molecular Weight : 142.10 g/mol .

- High purity and stability under cool storage conditions. Application: Common intermediate for agrochemicals and pharmaceuticals due to its accessibility and reactivity .

- Comparison with Target Compound :

- The absence of ethyl groups in 2,6-difluorobenzaldehyde allows faster reaction rates in aldehyde-involved nucleophilic additions (e.g., formation of imines or hydrazones).

- The target compound’s ethyl groups likely increase boiling point and density compared to 2,6-difluorobenzaldehyde, though exact data are unavailable.

Research Implications

- Synthetic Utility : The target compound’s ethyl groups may enhance selectivity in cross-coupling reactions by mitigating undesired steric clashes, as observed in bulkier analogs .

- Stability Considerations : Fluorine’s electronegativity could stabilize the aldehyde group against oxidation, a trait shared with 2,6-difluorobenzaldehyde .

- Future Directions : Comparative studies on reaction yields (e.g., condensation with amines) between the target compound and its chloro/ethoxy analogs could clarify substituent-driven reactivity trends.

Preparation Methods

Friedel-Crafts Alkylation

Friedel-Crafts alkylation offers a direct route to install ethyl groups on aromatic rings. However, the aldehyde group’s electron-withdrawing nature deactivates the ring, necessitating protective strategies. Patent CN102531961B highlights the use of acetyl protection during chlorination, which could be adapted for ethyl group introduction. For example, protecting the aldehyde as an acetal prior to ethylation could prevent side reactions.

Procedure :

-

Protect 3-fluorobenzaldehyde as its dimethyl acetal.

-

Perform Friedel-Crafts alkylation with ethyl chloride and AlCl3.

-

Deprotect the acetal under acidic conditions to regenerate the aldehyde.

Limitations :

-

Over-alkylation may occur at the para position, requiring careful stoichiometry.

-

Low regioselectivity necessitates chromatographic purification.

Oxidative Methods for Aldehyde Formation

Oxidation of Benzyl Alcohols

The oxidation of 2,6-diethyl-3-fluorobenzyl alcohol to the corresponding aldehyde can be achieved using dimethyl sulfoxide (DMSO) and inorganic oxidants. Patent CN102070420B describes a two-step process for 2-bromo-6-fluorobenzaldehyde: bromination of toluene derivatives followed by DMSO-mediated oxidation. Adapting this:

-

Bromination : React 2,6-diethyl-3-fluorotoluene with N-bromosuccinimide (NBS) under radical initiation.

-

Oxidation : Treat the resulting benzyl bromide with DMSO and NaHCO3 at 95°C.

Yield Optimization :

-

Controlling reaction temperature (70–100°C) and time (3–8 hours) minimizes over-oxidation to carboxylic acids.

Coupling Reactions for Structural Assembly

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables the introduction of ethyl groups via boronic esters. A retrosynthetic approach would involve:

-

3-Fluorobenzaldehyde as the core.

-

Suzuki coupling with ethylboronic acid at positions 2 and 6.

Conditions :

Advantages :

Comparative Analysis of Synthetic Routes

Q & A

Q. 1.1. What are the standard synthetic routes for 2,6-Diethyl-3-fluoro-benzaldehyde, and how do reaction conditions influence yield?

The synthesis of halogenated benzaldehydes typically involves halogenation, formylation, or alkylation steps. For this compound:

- Friedel-Crafts alkylation can introduce ethyl groups at positions 2 and 6 of the benzene ring.

- Fluorination at position 3 may use electrophilic fluorinating agents like Selectfluor or via halogen exchange (e.g., using KF in polar aprotic solvents).

- Optimization : Reaction temperature (80–120°C) and solvent polarity (e.g., DMF, THF) significantly impact yield. For example, excess alkylating agents may lead to over-alkylation, reducing purity .

Q. 1.2. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Recrystallization using a hexane/ethyl acetate mixture (3:1 ratio) is effective for removing unreacted starting materials.

- Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) resolves byproducts like di- or tri-substituted analogs.

- Distillation under reduced pressure (boiling point ~200–220°C at 10 mmHg) is suitable for large-scale purification .

Advanced Research Questions

Q. 2.1. How does the steric and electronic influence of ethyl and fluoro substituents affect regioselective functionalization?

- Steric effects : The bulky ethyl groups at positions 2 and 6 hinder electrophilic substitution at adjacent positions, directing reactivity to the para position (C4) or meta position (C5).

- Electronic effects : The electron-withdrawing fluoro group at C3 deactivates the ring, favoring nucleophilic aromatic substitution (SNAr) at C3 under basic conditions.

- Methodological approach : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactivity .

Q. 2.2. How can spectroscopic data (NMR, IR) resolve structural ambiguities caused by substituent proximity?

- <sup>19</sup>F NMR : The fluoro group at C3 shows a distinct singlet (δ ~ -110 ppm) in CDCl3, unaffected by ethyl groups.

- <sup>1</sup>H NMR : Ethyl groups (C2 and C6) exhibit coupling patterns (triplet for CH2 and quartet for CH3). Overlapping signals can be resolved via 2D NMR (HSQC, HMBC).

- IR spectroscopy : Aldehyde C=O stretching (~1700 cm<sup>-1</sup>) confirms formylation, while C-F stretches appear at ~1200 cm<sup>-1</sup> .

Q. 2.3. What strategies mitigate data contradictions in reaction kinetics studies (e.g., inconsistent rate constants)?

- Control experiments : Verify solvent purity (e.g., anhydrous DMF) and exclude moisture/O2 interference using Schlenk techniques.

- Kinetic modeling : Use MATLAB or Python to fit time-concentration data to pseudo-first-order or second-order models.

- Cross-validation : Compare results with structurally similar compounds (e.g., 2,6-Dichloro-3-fluorobenzaldehyde) to identify substituent-specific trends .

Q. 2.4. How can computational methods predict the biological activity of this compound?

- Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). The fluoro group may enhance binding via halogen bonding.

- ADMET prediction : SwissADME assesses pharmacokinetic properties (e.g., logP ~3.5, indicating moderate lipophilicity).

- In vitro validation : Conduct enzyme inhibition assays (e.g., IC50 determination) to corroborate computational findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.